molecular formula C20H20N4O3S B2947371 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 2034265-52-4

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No. B2947371
M. Wt: 396.47
InChI Key: VQFQJRACNWXKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Derivative Applications

  • Efficient Synthesis Strategies : Research includes the development of efficient methods for synthesizing compounds with potential for cytotoxic activity. For example, the synthesis of 1-(trifluoromethylsulfonamido)propan-2-yl benzoates involved activating the oxazoline ring, which showed cytotoxic activity against cancer cell lines and human fibroblasts, highlighting the role of substituents in enhancing cytotoxicity (Omar Gómez-García et al., 2017).

  • Antimicrobial and Antifungal Activities : Synthesis of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives has been explored for antibacterial and antifungal applications. These compounds were synthesized and tested for their activities, suggesting a potential pathway for developing new antimicrobial agents (Shailesh H. Shah et al., 2014).

  • Antioxidant, Antimicrobial, and Cytotoxic Activities : Studies have also explored the synthesis of azetidinone and thiazolidinone moieties linked to the indole nucleus for antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities. This research indicates the broad spectrum of biological activities that these synthesized compounds can exhibit (A. R. Saundane et al., 2013).

Chemical Properties and Reactions

  • Conversion Techniques : Studies have reported the efficient conversion of sulfone-containing vinyl azides to vinyl triazoles and enamides. This showcases the chemical versatility of these compounds and their potential in synthetic chemistry applications (N. Collins et al., 2021).

  • Synthesis of Sulfonyl Derivatives : The synthesis and pharmacological evaluation of novel 4-isopropyl thiazole-based sulfonyl derivatives as potent antimicrobial and antitubercular agents demonstrate the importance of sulfonyl derivatives in developing new therapeutic agents. These compounds showed significant activity, highlighting their potential for medical application (G. V. Suresh Kumar et al., 2013).

properties

IUPAC Name

3-(benzenesulfonyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c25-20(11-12-28(26,27)18-9-5-2-6-10-18)23-13-17(14-23)24-15-19(21-22-24)16-7-3-1-4-8-16/h1-10,15,17H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFQJRACNWXKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.